![molecular formula C17H25NO5 B14008422 Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate CAS No. 6416-88-2](/img/structure/B14008422.png)
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropyl and formylamino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3,3-diethoxypropylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Ethyl 4-aminobenzoate is dissolved in an appropriate solvent, such as ethanol.
Step 2: 3,3-diethoxypropylamine is added to the solution, followed by the slow addition of formic acid.
Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Step 4: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can be compared with other similar compounds, such as:
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but different pharmacological properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoate derivatives.
Properties
CAS No. |
6416-88-2 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 4-[3,3-diethoxypropyl(formyl)amino]benzoate |
InChI |
InChI=1S/C17H25NO5/c1-4-21-16(22-5-2)11-12-18(13-19)15-9-7-14(8-10-15)17(20)23-6-3/h7-10,13,16H,4-6,11-12H2,1-3H3 |
InChI Key |
LKLYQPRLMQYMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCN(C=O)C1=CC=C(C=C1)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


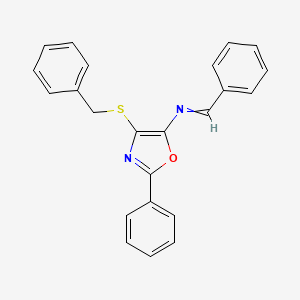
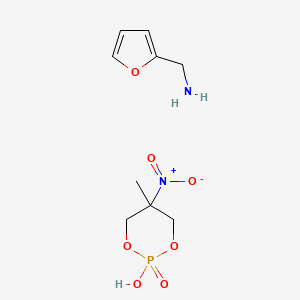
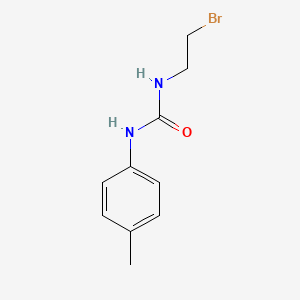

![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)
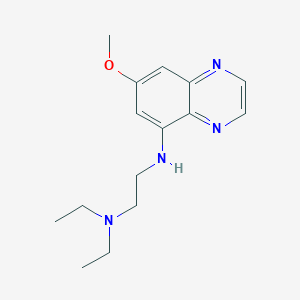
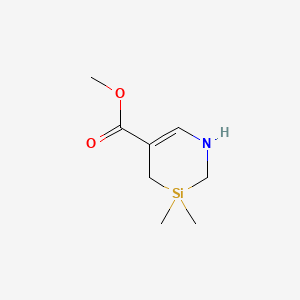

![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
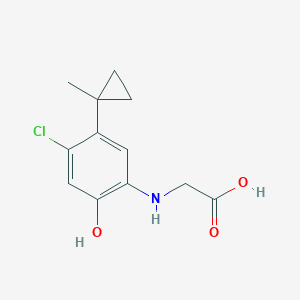
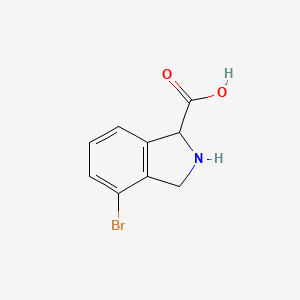
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
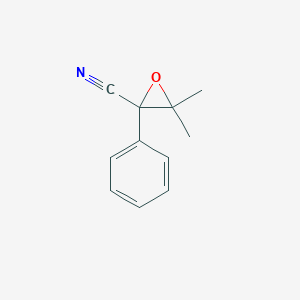
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
